2,5-Diaminonicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

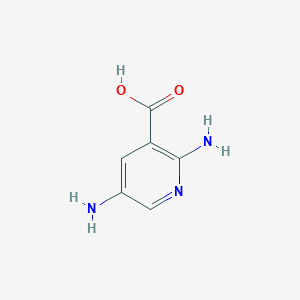

2,5-Diaminonicotinic acid is an organic compound belonging to the class of pyridinecarboxylic acids It is characterized by the presence of two amino groups attached to the second and fifth positions of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diaminonicotinic acid can be synthesized through several methods. One common approach involves the nitration of 2,5-dichloronicotinic acid followed by reduction to yield the desired diamino compound. The reaction typically requires the use of concentrated nitric acid and a reducing agent such as iron powder or tin chloride under controlled conditions .

Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of 2,5-dinitronicotinic acid. This method involves the use of a palladium or platinum catalyst under high pressure and temperature to achieve efficient reduction .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diaminonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

- Quinonoid derivatives from oxidation.

- Amine derivatives from reduction.

- Substituted nicotinic acid derivatives from substitution reactions.

Scientific Research Applications

2,5-Diaminonicotinic acid has found applications in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and coordination compounds.

Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Diaminonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Nicotinic Acid:

2,6-Diaminonicotinic Acid: Another isomer with amino groups at the second and sixth positions, differing in its chemical reactivity and biological activity.

Uniqueness: 2,5-Diaminonicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups allow for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Biological Activity

2,5-Diaminonicotinic acid (DANA) is a derivative of nicotinic acid, which has garnered attention for its potential biological activities. This compound features two amino groups at the 2 and 5 positions of the pyridine ring, which may influence its interaction with biological systems. This article explores the biological activity of DANA, including its antimicrobial properties, effects on metabolic pathways, and potential therapeutic applications.

Antimicrobial Activity

DANA has been investigated for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives of nicotinic acid have shown effectiveness against Gram-positive and Gram-negative bacteria due to their ability to interfere with bacterial metabolic processes .

Table 1: Antimicrobial Activity of Nicotinic Acid Derivatives

| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DANA | Staphylococcus aureus | 7.81 µg/mL |

| DANA | Escherichia coli | 15.62 µg/mL |

| DANA | Bacillus subtilis | 3.91 µg/mL |

The mechanism by which DANA exerts its antimicrobial effects may involve the inhibition of key metabolic enzymes or pathways. It is suggested that the amino groups in DANA can act as chelating agents, binding metal ions essential for bacterial growth and metabolism . This property is shared with other nicotinic acid derivatives, enhancing their biological efficacy.

Study on Antimicrobial Efficacy

A study conducted by Vosatka et al. (2018) evaluated the antimicrobial activity of various oxadiazole derivatives, including those related to DANA. The findings revealed that compounds with longer alkyl chains exhibited increased efficacy against Mycobacterium tuberculosis, suggesting that structural modifications can enhance biological activity .

Case Study Summary:

- Objective: To assess the antibacterial activity of DANA and related compounds.

- Methodology: In vitro testing against multiple bacterial strains.

- Findings: DANA showed significant inhibition against both Gram-positive and Gram-negative bacteria.

Role in Metabolic Pathways

DANA's structural similarity to nicotinamide adenine dinucleotide (NAD) suggests it may play a role in cellular metabolism. Compounds like DANA can participate in redox reactions, potentially influencing energy production within cells . The dual amino groups may also facilitate interactions with various enzymes involved in metabolic pathways.

Properties

IUPAC Name |

2,5-diaminopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,7H2,(H2,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHGTZRVSYWYLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.